

Application Notes and Protocols: 5-Methyl-2-nitroaniline in Pharmaceutical Research

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Compound of Interest

Compound Name: 5-Methyl-2-nitroaniline

Cat. No.: B1293789

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-Methyl-2-nitroaniline** as a key intermediate in the synthesis of pharmacologically active compounds, with a focus on its application in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Application: Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

5-Methyl-2-nitroaniline serves as a crucial building block in the synthesis of novel benzamide derivatives that exhibit potent histone deacetylase (HDAC) inhibitory activity. The 2-nitro group is a key feature, as its subsequent reduction to an amino group is essential for the biological activity of the final compound. One such derivative, N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide, has been synthesized and evaluated for its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of the HDAC inhibitor derived from **5-Methyl-2-nitroaniline**.

Parameter	Value	Reference
Intermediate Compound	N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide	--INVALID-LINK--
Yield of Nitro Intermediate	54%	--INVALID-LINK--
Final Active Compound	N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide	--INVALID-LINK--
Yield of Final Compound	57%	--INVALID-LINK--
HDAC Inhibitory Activity (IC50)	2-50 μ M (range for the series)	--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Nitro Intermediate)

This protocol describes the acylation of **5-Methyl-2-nitroaniline** with an activated carboxylic acid.

Materials:

- **5-Methyl-2-nitroaniline**
- 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate

- Water
- Anhydrous sodium sulfate

Procedure:

- To a solution of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid (1.0 equivalent) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents).
- Stir the mixture at room temperature for 2 hours to form the acylimidazolide intermediate.
- Add **5-Methyl-2-nitroaniline** (1.0 equivalent) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Remove the THF by evaporation under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Recrystallize the crude product from ethyl acetate to yield N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide as a solid.[\[1\]](#)

Protocol 2: Synthesis of N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Active HDAC Inhibitor)

This protocol details the reduction of the nitro intermediate to the final active amino compound.

Materials:

- N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide

- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ammonium acetate
- Methanol
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

Procedure:

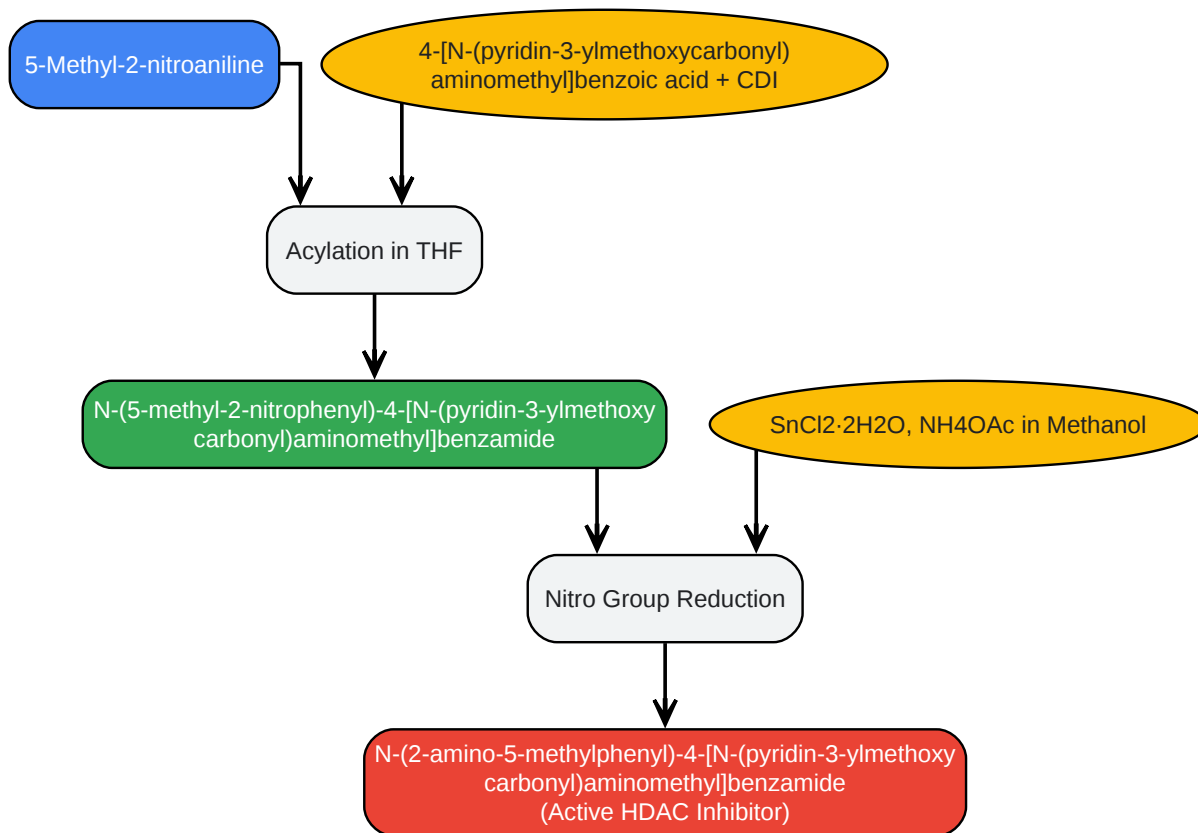
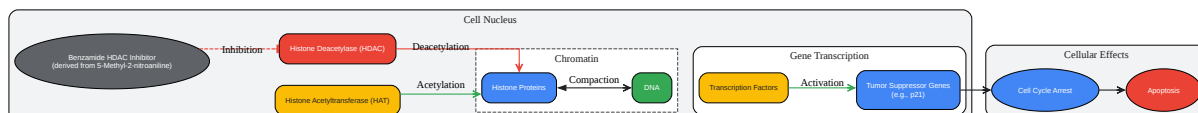
- To a solution of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (1.0 equivalent) in methanol, add Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (5-6 equivalents) and ammonium acetate (10 equivalents).
- Reflux the mixture for 30 minutes.
- Cool the reaction mixture and evaporate the methanol.
- Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude product.
- Purify the crude product by recrystallization from ethanol to obtain N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.^[1]

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for benzamide-derived HDAC inhibitors. These inhibitors chelate the zinc ion in the active site of histone deacetylases,

leading to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.



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References

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Phone: (601) 213-4426

Email: info@benchchem.com